molecular formula C12H23NS B13328815 N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine

N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine

Cat. No.: B13328815
M. Wt: 213.38 g/mol
InChI Key: JMZKKSKDZHKMES-UHFFFAOYSA-N
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Description

N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine is a complex organic compound characterized by its unique structural features The compound consists of a cyclobutyl ring substituted with an isopropyl group, and a thietan ring substituted with a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine typically involves multiple steps, starting with the preparation of the cyclobutyl and thietan rings. One common method involves the Suzuki-Miyaura coupling reaction, which enables the formation of cyclobutyl rings in moderate to excellent yields . The reaction conditions often include the use of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thietan compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Isopropylcyclobutyl)-2,2-dimethylthietan-3-amine include other cyclobutyl and thietan derivatives, such as:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclobutyl and thietan rings, along with the isopropyl and dimethylamine substituents, makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

2,2-dimethyl-N-(2-propan-2-ylcyclobutyl)thietan-3-amine

InChI

InChI=1S/C12H23NS/c1-8(2)9-5-6-10(9)13-11-7-14-12(11,3)4/h8-11,13H,5-7H2,1-4H3

InChI Key

JMZKKSKDZHKMES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC1NC2CSC2(C)C

Origin of Product

United States

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